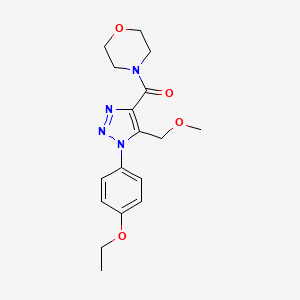

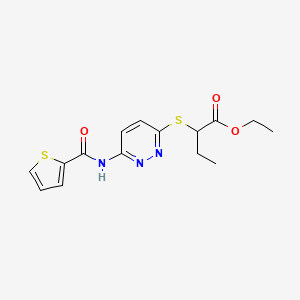

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride” belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The molecular structure of these compounds is associated with the configuration of pyrazole (trans or cis) as a cation in the presence of two Hofmeister anions .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, the solid residues from the reactions were filtered, washed with aqueous ammonium chloride:ammonia solution (9:1) followed by water and recrystallized with ethyl acetate:hexane to get the desired 1,2,3-triazoles derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives vary. For instance, some of these compounds exhibit great thermal stability .Applications De Recherche Scientifique

Anticancer Agents

1,2,4-triazole derivatives have shown promising results as anticancer agents . They have been synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity and selectivity against normal and cancerous cell lines .

Antimicrobial Activities

1,2,4-triazole derivatives have also been synthesized and evaluated for their antimicrobial activities . Some of these compounds were found to possess good or moderate activities against the test microorganisms .

Chemotherapy

High nitrogen-containing heterocyclic systems, such as 1,2,4-triazole, have been attracting increasing interest due to their utility in various applications, especially chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Organic Synthesis

1,2,4-triazole derivatives play a significant role in organic synthesis . They are one of the most important active pharmaceutical scaffolds and are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Polymer Chemistry

1,2,4-triazole derivatives are used in polymer chemistry . They are used in the synthesis of polymers with high nitrogen content, which are useful in various applications such as propellants, explosives, and pyrotechnics .

Materials Science

1,2,4-triazole derivatives have found broad applications in materials science . They are used in the synthesis of materials with unique properties, such as high thermal stability, resistance to oxidation, and excellent mechanical properties .

Mécanisme D'action

The primary target of azoles is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . Molecular docking studies are often done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Orientations Futures

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The synthesis of high nitrogen containing heterocyclic systems has been attracting increasing interest over the past decade because of their utility in various applications . Therefore, the future directions in this field could involve the development of new synthesis methods and the exploration of new applications for these compounds.

Propriétés

IUPAC Name |

(2,5-dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.2ClH/c1-3-6-4(7-5)9(2)8-3;;/h5H2,1-2H3,(H,6,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATQDNBKHBHHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)NN)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)

![(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2682333.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2682334.png)

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682337.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2682341.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2682344.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)